4-Phenyl-1,2,3,4-tetrahydroisoquinoline (dihydrobromide)

Amphetamine antagonism Dopamine release Microdialysis

4-Phenyl-1,2,3,4-tetrahydroisoquinoline (4-PTIQ) is a synthetic tetrahydroisoquinoline derivative available commercially as the dihydrobromide salt (CAS 6109-35-9). Its structure places a phenyl substituent at the 4-position of the partially saturated isoquinoline ring, distinguishing it from the 1-phenyl and 1-benzyl regioisomers that dominate the THIQ literature.

Molecular Formula C15H17Br2N
Molecular Weight 371.11 g/mol
Cat. No. B14796247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1,2,3,4-tetrahydroisoquinoline (dihydrobromide)
Molecular FormulaC15H17Br2N
Molecular Weight371.11 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2CN1)C3=CC=CC=C3.Br.Br
InChIInChI=1S/C15H15N.2BrH/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15;;/h1-9,15-16H,10-11H2;2*1H
InChIKeyXJXBTNSWNWASCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-1,2,3,4-tetrahydroisoquinoline (Dihydrobromide) — Class Position, Core Identity, and Structural Context for Procurement Decisions


4-Phenyl-1,2,3,4-tetrahydroisoquinoline (4-PTIQ) is a synthetic tetrahydroisoquinoline derivative available commercially as the dihydrobromide salt (CAS 6109-35-9). Its structure places a phenyl substituent at the 4-position of the partially saturated isoquinoline ring, distinguishing it from the 1-phenyl and 1-benzyl regioisomers that dominate the THIQ literature [1]. 4-PTIQ was originally investigated as the deaminated, demethylated analog of nomifensine (8-amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline), a withdrawn dopamine/norepinephrine reuptake inhibitor antidepressant [2]. Unlike nomifensine, 4-PTIQ does not function as a classical monoamine uptake blocker; instead, it acts as a functional antagonist of amphetamine-type stimulant-induced monoamine release across multiple experimental systems [3]. The dihydrobromide salt form (MW 371.11) offers distinct solubility and handling properties compared to the hydrochloride salt (MW 245.75) and free base (MW 209.29), a consideration for formulation-sensitive applications .

Why 4-Phenyl-1,2,3,4-tetrahydroisoquinoline (Dihydrobromide) Cannot Be Swapped for Nomifensine, Cocaine, or Other THIQ Analogs — The Quantitative Rationale


Substituting 4-PTIQ with its closest structural relative, nomifensine, or with classical uptake inhibitors such as cocaine, produces qualitatively and quantitatively divergent experimental outcomes. Nomifensine contains an 8-amino and N-methyl substitution that confers potent dopamine/norepinephrine reuptake inhibition, whereas 4-PTIQ — lacking these groups — is a weak uptake inhibitor yet a potent antagonist of amphetamine-evoked monoamine release [1][2]. Even among simple regioisomeric THIQs, the phenyl attachment position (1- vs. 4- vs. 1-benzyl) yields dramatically different dopamine receptor affinity profiles: the 4-phenyl isomer shows intermediate D2 affinity (Ki = 915 nM) but the weakest D1 affinity among the three analogs tested [3]. Furthermore, the dihydrobromide salt form differs in molecular weight (371.11 vs. 245.75 for the hydrochloride) and solubility characteristics, making direct molar-equivalent substitution between salt forms problematic without adjustment . These three axes — mechanism of action, regioisomeric receptor profile, and salt-form physicochemical properties — mean that in-class substitution without explicit validation will confound experimental interpretation.

4-Phenyl-1,2,3,4-tetrahydroisoquinoline (Dihydrobromide) — Quantified Differential Evidence Against Comparator Compounds


Selective Blockade of Methamphetamine-Induced Dopamine Release vs. Nomifensine and Cocaine — Microdialysis Evidence

In a direct head-to-head experiment using rat nucleus accumbens brain microdialysis, 4-PTIQ (10⁻⁶ M) inhibited the dopamine-releasing effect of methamphetamine (10⁻⁶ M), whereas the structurally related uptake inhibitor nomifensine (10⁻⁶ M) and cocaine (3 × 10⁻⁶ M) both failed to block dopamine release under identical conditions [1]. Furthermore, 4-PTIQ was the weakest inhibitor of [³H]dopamine uptake by rat striatal synaptosomes among the three agents, confirming that its methamphetamine-antagonistic action is mechanistically distinct from transporter blockade [1].

Amphetamine antagonism Dopamine release Microdialysis Nucleus accumbens

D2 Dopamine Receptor Affinity Ranking: 4-Phenyl vs. 1-Phenyl and 1-Benzyl THIQ Regioisomers

Charifson et al. (1988) directly compared three regioisomeric tetrahydroisoquinolines in competitive binding assays against [³H]spiperone at rat striatal D2 receptors. The 4-phenyl isomer demonstrated intermediate affinity (Ki = 915 nM), ranking second among the three THIQ analogs: 1-benzyl (highest affinity) > 4-phenyl (Ki = 915 nM) > SCH23390 > 1-phenyl (lowest affinity) [1][2]. At D1 sites ([³H]SCH23390 competition), the rank order was inverted: SCH23390 > 1-phenyl > 1-benzyl > 4-phenyl, meaning 4-phenyl THIQ had the weakest D1 affinity of all four compounds tested [1].

Dopamine D2 receptor Binding affinity Regioisomer comparison SCH23390

Enantiomer-Specific Antagonism: (+)-4PTIQ vs. (−)-4PTIQ, Cocaine, and Nomifensine in Noradrenergic Tissue

Watanabe et al. (1993) resolved the enantiomers of 4-PTIQ and compared their effects against cocaine and nomifensine on methamphetamine-induced contractions of the rat anococcygeus muscle, a noradrenergically innervated tissue. (+)-4PTIQ inhibited methamphetamine-induced contractions more strongly than both cocaine and nomifensine, while (−)-4PTIQ, cocaine, and nomifensine each produced a significant leftward shift of the exogenous norepinephrine concentration-response curve, indicative of neuronal uptake blockade [1]. Crucially, (+)-4PTIQ had no potentiating effect on exogenous norepinephrine, confirming that its mechanism is not uptake inhibition but rather antagonism of amine release [1]. Complementary data on 6,7-dimethoxy-4-phenyl-THIQ analogs demonstrated exclusive preference for the (4S)-enantiomer in 5-HT, NE, and DA uptake inhibition assays [2].

Enantioselectivity Noradrenaline release Anococcygeus muscle Methamphetamine antagonism

Noradrenaline Release Antagonism with Minimal Uptake Inhibition vs. Desipramine and Nomifensine

In rat spinal cord slice preparations, Satoh et al. (1992) demonstrated that 4-PTIQ alone did not affect K⁺-evoked release of endogenous noradrenaline, yet it inhibited the noradrenaline-releasing effects of methamphetamine, phenylethylamine, and nomifensine [1]. Critically, 4-PTIQ's noradrenaline-uptake inhibitory effect was explicitly characterized as weaker than those of desipramine (a classical NET inhibitor) and nomifensine (a dual NET/DAT inhibitor) [1]. This was further corroborated in a spinal monosynaptic reflex model where 4-PTIQ inhibited MSR enhancement by methamphetamine, phenylethylamine, and nomifensine but showed no α₁-adrenoceptor blocking activity (unlike prazosin) [2].

Noradrenaline release Spinal cord slices Uptake inhibition Amphetamine antagonism

In Vivo Behavioral Antagonism of Methamphetamine with Weak Dopamine Receptor Affinity vs. Haloperidol

Tateyama et al. (1993) compared the effects of systemic 4-PTIQ and the D2 antagonist haloperidol on methamphetamine-induced ambulation in rats. 4-PTIQ (5 mg/kg, s.c.) significantly reduced ambulation induced by methamphetamine (0.5 mg/kg, s.c.), while haloperidol (5 ng, intra-accumbens) — at a dose possessing strong dopamine receptor blocking activity — abolished the response [1]. Critically, 4-PTIQ demonstrated weak affinity for both D1 and D2 dopamine receptors in binding assays, and unlike haloperidol, 4-PTIQ alone (10 μg intra-accumbens) failed to elicit ambulation, excluding intrinsic dopaminergic agonist or antagonist properties as the mechanism [1]. The authors concluded that 4-PTIQ blocks methamphetamine-stimulated ambulation specifically by inhibiting dopamine release rather than by postsynaptic receptor blockade [1].

Locomotor activity Dopamine receptor In vivo pharmacology Methamphetamine

Salt-Form Differentiation: Dihydrobromide vs. Hydrochloride — Physicochemical and Handling Considerations

The dihydrobromide salt (C₁₅H₁₇Br₂N, MW 371.11) differs substantially from the more commonly referenced hydrochloride salt (C₁₅H₁₅N·HCl, MW 245.75) in molecular weight, counterion composition, and anticipated solubility . The hydrochloride salt is reported to be soluble in DMSO (slightly) and water (slightly), with a melting point of 213–215°C . While direct comparative solubility data for the dihydrobromide salt are not published in peer-reviewed literature, the general principle that bromide salts of amine-containing compounds often exhibit altered aqueous solubility and hygroscopicity relative to their hydrochloride counterparts applies to this class [1]. For researchers transitioning between salt forms, a 1 mg quantity of dihydrobromide salt provides approximately 0.56 mg of free base equivalent (MW 209.29), compared to ~0.85 mg free base per 1 mg of hydrochloride salt, necessitating a ~1.5× mass correction factor .

Salt form Solubility Molecular weight Formulation

Optimal Application Scenarios for 4-Phenyl-1,2,3,4-tetrahydroisoquinoline (Dihydrobromide) Based on Differentiated Evidence


Preclinical Methamphetamine and Psychostimulant Abuse Research — Selective Dopamine Release Antagonism

4-PTIQ is the compound of choice for studies requiring selective blockade of methamphetamine-induced dopamine release without concomitant dopamine reuptake inhibition. As demonstrated by Tateyama et al. (1993), 4-PTIQ (10⁻⁶ M) uniquely inhibited methamphetamine-evoked dopamine overflow in rat nucleus accumbens microdialysis, whereas nomifensine and cocaine failed at comparable or higher concentrations [6]. This profile enables dissection of the dopamine-releasing component of amphetamine action from transporter-mediated reuptake effects. The in vivo correlate — systemic 4-PTIQ (5 mg/kg, s.c.) reducing methamphetamine-induced hyperlocomotion without intrinsic dopaminergic activity — further supports its use in behavioral pharmacology paradigms where clean release-specific antagonism is required [7].

Dopamine D2 Receptor Pharmacological Tool with Minimal D1 Interference

Among simple tetrahydroisoquinoline regioisomers, 4-PTIQ occupies a unique niche: intermediate D2 affinity (Ki = 915 nM) combined with the weakest D1 affinity of all analogs tested (Charifson et al., 1988) [6]. In competitive binding assays using rat striatal membranes, the D2 rank order was 1-benzyl > 4-phenyl > SCH23390 > 1-phenyl, while the D1 rank order placed 4-phenyl last [6]. This D2-over-D1 selectivity profile, though modest in absolute potency, provides a defined chemical scaffold for medicinal chemistry optimization where D1 activity is undesirable. Researchers developing D2-preferring ligands or studying dopamine receptor subtype pharmacology can use 4-PTIQ as a reference compound with well-characterized binding parameters.

Enantioselective Neuropharmacology — (+)-4PTIQ as a Pure Amine-Release Antagonist

The resolved enantiomers of 4-PTIQ display functionally divergent pharmacology: (+)-4PTIQ inhibits methamphetamine-induced noradrenergic contraction more potently than cocaine or nomifensine, yet produces no potentiation of exogenous norepinephrine (no uptake blockade); (−)-4PTIQ, by contrast, exhibits strong neuronal uptake blocking activity comparable to cocaine and nomifensine (Watanabe et al., 1993) [6]. For experimental designs that require pure presynaptic release antagonism without postsynaptic NE potentiation, the (+)-enantiomer or enantiomerically characterized racemate is essential. Complementary data on 6,7-dimethoxy analogs confirm that stereochemistry at the 4-position is a critical determinant of uptake-inhibitory vs. release-antagonistic activity, with the (4S)-configuration conferring uptake inhibition [7].

Spinal Cord and Noradrenergic Transmission Studies — Antagonism Without α₁-Adrenoceptor Blockade

In spinal cord preparations, 4-PTIQ provides a unique tool for studying amphetamine-induced noradrenaline release without the confounds of α₁-adrenoceptor antagonism or significant noradrenaline uptake inhibition. Ono et al. (1991) demonstrated that 4-PTIQ inhibited spinal monosynaptic reflex enhancement produced by methamphetamine, phenylethylamine, and nomifensine, while prazosin (an α₁-antagonist) blocked the same enhancement through a postsynaptic mechanism [6]. Satoh et al. (1992) confirmed that 4-PTIQ's noradrenaline uptake inhibitory effect was weaker than both desipramine and nomifensine [7]. This profile is particularly valuable for studies of descending noradrenergic modulation of spinal reflexes where postsynaptic receptor blockade or transporter inhibition would confound interpretation of presynaptic release mechanisms.

Quote Request

Request a Quote for 4-Phenyl-1,2,3,4-tetrahydroisoquinoline (dihydrobromide)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.